Thiamin pyrophosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

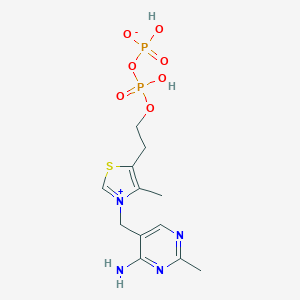

Thiamin pyrophosphate, also known as thiamin diphosphate, is a derivative of thiamin (vitamin B1). It is a crucial cofactor in all living systems, catalyzing several biochemical reactions. This compound is synthesized in the cytosol and is essential for the activity of enzymes such as transketolase, pyruvate dehydrogenase, oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenases .

准备方法

Synthetic Routes and Reaction Conditions

Thiamin pyrophosphate is synthesized from thiamin through the action of the enzyme thiamin diphosphokinase. This enzyme catalyzes the transfer of two phosphate groups from adenosine triphosphate to thiamin, forming this compound .

Industrial Production Methods

Industrial production of this compound involves the fermentation of thiamin-producing microorganisms, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of thiamin, which is then converted to this compound using enzymatic methods .

化学反应分析

Types of Reactions

Thiamin pyrophosphate undergoes several types of reactions, including:

Decarboxylation: It acts as a cofactor in the decarboxylation of alpha-keto acids.

Transketolation: It is involved in the transfer of two-carbon units in the pentose phosphate pathway.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alpha-keto acids and various enzymes such as pyruvate dehydrogenase and transketolase. The reactions typically occur under physiological conditions, with optimal pH and temperature maintained for enzyme activity .

Major Products Formed

The major products formed from reactions involving this compound include acetyl coenzyme A, succinyl coenzyme A, and ribose-5-phosphate. These products are crucial intermediates in metabolic pathways such as the citric acid cycle and the pentose phosphate pathway .

科学研究应用

Biochemical Role and Mechanism

Thiamin pyrophosphate acts primarily as a coenzyme for several key enzymes involved in carbohydrate metabolism. Its role is vital in:

- Pyruvate Dehydrogenase Complex : Facilitates the conversion of pyruvate to acetyl-CoA.

- Alpha-Ketoglutarate Dehydrogenase : Involved in the citric acid cycle, converting alpha-ketoglutarate to succinyl-CoA.

- Transketolase : Plays a role in the pentose phosphate pathway, which is essential for nucleotide synthesis.

The thiazole ring of TPP is particularly important for its enzymatic activity, allowing it to stabilize carbanion intermediates during reactions, thus enhancing reaction rates significantly .

Thiamine Deficiency Treatment

This compound is critical in treating conditions associated with thiamine deficiency, such as:

- Beriberi : A disease caused by inadequate dietary intake of thiamine, leading to neurological and cardiovascular issues.

- Wernicke-Korsakoff Syndrome : A serious neurological condition often seen in alcoholics, where TPP supplementation can alleviate symptoms .

Diagnostic Marker

Recent studies have explored using TPP levels as a diagnostic marker for thiamine status in patients. For instance, high-performance liquid chromatography (HPLC) methods have been developed to measure TPP concentrations in erythrocytes, providing insights into thiamine deficiency risks among various populations .

Neuroprotective Effects

Research indicates that TPP may play a neuroprotective role against oxidative stress. A study demonstrated that TPP significantly prevented oxidative liver damage induced by cisplatin in rat models, suggesting potential therapeutic applications for neurodegenerative diseases .

Genetic Studies

In genetic research, TPP has been shown to rescue physiological functions in Caenorhabditis elegans with mutations affecting thiamine metabolism. This highlights its importance not only as a nutrient but also as a signaling molecule that can influence gene expression related to metabolic processes .

Enzyme Regulation

TPP is involved in regulating various metabolic pathways through riboswitch mechanisms, which respond to intracellular levels of TPP to modulate gene expression related to its biosynthesis. This feedback loop is crucial for maintaining cellular homeostasis regarding thiamine levels .

Food Industry

TPP is utilized as a food additive and nutritional supplement due to its essential role in energy metabolism and overall health. It is often included in formulations aimed at preventing deficiencies in at-risk populations.

Pharmaceutical Development

The pharmaceutical industry explores TPP's potential as a therapeutic agent in drug formulations targeting metabolic disorders and neurodegenerative diseases due to its critical role in energy metabolism and neuroprotection.

Case Studies

作用机制

Thiamin pyrophosphate exerts its effects by acting as a cofactor for several enzymes involved in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transfer of two-carbon units. The thiazole ring of this compound plays a crucial role in stabilizing reaction intermediates, making the reactions more favorable .

相似化合物的比较

Similar Compounds

- Thiamin monophosphate

- Thiamin triphosphate

- Pyrrothiamine (a thiamin analogue with a central pyrrole ring)

Uniqueness

Thiamin pyrophosphate is unique due to its role as a cofactor in multiple essential metabolic pathways. Unlike thiamin monophosphate and thiamin triphosphate, this compound is directly involved in the decarboxylation of alpha-keto acids and transketolation reactions. Pyrrothiamine, while similar in structure, is used as an inhibitor of this compound-dependent enzymes .

属性

CAS 编号 |

136-09-4 |

|---|---|

分子式 |

C12H18N4O7P2S |

分子量 |

424.31 g/mol |

IUPAC 名称 |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |

InChI |

InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21) |

InChI 键 |

AYEKOFBPNLCAJY-UHFFFAOYSA-N |

SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)[O-] |

规范 SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)(O)O |

Key on ui other cas no. |

136-08-3 136-09-4 154-87-0 |

Pictograms |

Irritant |

同义词 |

Berolase Cocarboxylase Pyrophosphate, Thiamine Thiamine Diphosphate Thiamine Pyrophosphate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。